molecular formula C15H13N3O4S B2798797 N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide CAS No. 946211-51-4

N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide

Cat. No.: B2798797
CAS No.: 946211-51-4
M. Wt: 331.35
InChI Key: NTHVCDCUUMZVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-benzodioxolyl moiety linked via an acetamide bridge to a thiazolo[3,2-a]pyrimidin-5-one core. The benzodioxol group is a methylenedioxyphenyl derivative, often associated with enhanced bioavailability and CNS activity due to its lipophilic and electron-rich nature . The acetamide linker facilitates hydrogen bonding, which may enhance target binding affinity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-13(17-9-1-2-11-12(5-9)22-8-21-11)6-10-7-23-15-16-4-3-14(20)18(10)15/h1-5,10H,6-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHVCDCUUMZVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the compound's biological properties, focusing on its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound features a unique combination of benzodioxole and thiazolo-pyrimidine moieties. Its structural complexity allows for various interactions with biological targets. The IUPAC name is N-(1,3-benzodioxol-5-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide.

Molecular Formula

  • Chemical Formula : C₁₈H₁₅N₃O₃S
  • Molecular Weight : 357.40 g/mol

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cytotoxicity Studies : Compounds derived from benzodioxole have been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. These studies revealed that certain derivatives can induce apoptosis and inhibit DNA synthesis in cancer cells while exhibiting low toxicity to normal cells .
    CompoundCell LineIC₅₀ (µM)Mechanism of Action
    Compound 5A54912Induces apoptosis via mitochondrial disruption
    Compound 6C615Inhibits ribonucleotide reductase
  • Mechanistic Insights : The anticancer effects are often linked to the inhibition of critical enzymes involved in DNA synthesis and repair. For example, thiosemicarbazone derivatives have been shown to inhibit ribonucleotide reductase significantly .

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Research indicates that benzodioxole derivatives can exhibit antibacterial and antifungal activities. The mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Study on Benzodioxole Derivatives : A study evaluated the cytotoxic effects of benzodioxole-based thiosemicarbazones on human cancer cell lines. The results indicated that these compounds could selectively target cancer cells while sparing normal cells .
  • Antimicrobial Evaluation : Another research effort assessed the antimicrobial activity of benzodioxole derivatives against various bacterial strains. The findings suggested that these compounds could serve as potential leads for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparisons of synthesis, substituent effects, and inferred properties.

Thiazolo[3,2-a]pyrimidine Derivatives

  • Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine (): Core structure: Shares the thiazolo[3,2-a]pyrimidinone system. Substituents: A benzylidene group at position 2 and an ethyl ester at position 4. The benzylidene group introduces π-π stacking interactions, while the ester enhances lipophilicity. Synthesis: Cyclocondensation reactions under mild conditions, typical for thiazolo-pyrimidine systems .

Acetamide-Linked Heterocycles

  • 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide (): Core structure: Benzoxazolone linked to a pyridine-thiophene group via acetamide. Key differences: The benzoxazolone (vs. benzodioxol) provides distinct electronic properties, while the pyridine-thiophene group introduces aromatic diversity.
  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (): Core structure: Pyrimidoindole linked to a thiadiazole via a sulfanyl-acetamide bridge. Key differences: The sulfanyl group (vs. The pyrimidoindole core offers a larger planar surface for intercalation .

Pyrimidine-Based Acetamides

  • N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide (): Core structure: Benzofuranone linked to a pyrimidine via acetamide. Key differences: The benzofuranone (vs. The synthesis involves NaOH-mediated cyclization, contrasting with the target compound’s likely coupling methods .

Research Findings and Implications

  • Synthesis : The target compound’s acetamide linkage likely requires coupling reagents (e.g., EDC/HOBt), as seen in ’s use of phosphonium salts for amide bond formation .
  • Bioactivity : Benzodioxol derivatives often exhibit serotoninergic or dopaminergic activity, while thiazolo-pyrimidines are explored as kinase inhibitors .
  • Solubility : The acetamide and benzodioxol groups may improve aqueous solubility compared to ester-containing analogs ().

Q & A

Q. What are the key synthetic routes and optimization strategies for N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Thiazolopyrimidine Core Formation : Cyclization of precursors (e.g., thiourea derivatives) under acidic/basic conditions .
  • Acetamide Coupling : Reaction of the core with activated carboxylic acid derivatives (e.g., benzodioxol-5-yl-acetic acid chloride) .
  • Optimization : Control of temperature (60–100°C), solvent polarity (DMF or THF), and catalysts (e.g., triethylamine) to enhance yield (70–85%) .
  • Purity Monitoring : Techniques like TLC (silica gel) and HPLC (C18 columns, UV detection) ensure intermediate purity .

Q. How is the structural characterization of this compound performed?

Key methods include:

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR confirm substituent integration and carbonyl/thioether functionalities .
    • IR : Peaks at 1680–1720 cm1^{-1} indicate C=O stretching in the thiazolopyrimidine and acetamide groups .
  • X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., benzodioxole-thiazole dihedral: ~45°) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 428.08) .

Q. What preliminary biological screening methods are recommended?

Initial assays focus on:

  • Enzymatic Inhibition : COX-1/COX-2 inhibition assays (IC50_{50} values) using fluorogenic substrates .
  • Antiviral Activity : Plaque reduction assays (e.g., against influenza A/H1N1) with EC50_{50} calculations .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

SAR strategies include:

  • Substituent Variation : Modifying benzodioxole (e.g., methoxy vs. chloro) and thiazole (e.g., methylthio vs. phenyl) groups .
  • Biological Profiling : Compare IC50_{50} across analogs (e.g., 5-oxo vs. 7-oxo thiazolopyrimidines) .
  • Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict electron-withdrawing/donating effects .

Q. Example SAR Table :

DerivativeR1_1 (Benzodioxole)R2_2 (Thiazole)COX-2 IC50_{50} (µM)
A -OCH3_3-SCH3_30.45
B -Cl-Ph0.78
Data from analogs in

Q. What methodologies elucidate the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina simulates binding to COX-2 (PDB: 5KIR), highlighting hydrogen bonds with Tyr385 .
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon_{on}/koff_{off}) to purified enzymes .
  • Cryo-EM : Resolves ligand-protein complexes at near-atomic resolution (e.g., viral polymerase inhibition) .

Q. How can conflicting data in biological assays be resolved?

  • Dose-Response Repetition : Triplicate assays with statistical validation (e.g., ANOVA, p < 0.05) .
  • Meta-Analysis : Aggregate data from similar compounds (e.g., thiazolopyrimidines) to identify trends .
  • Combinatorial Assays : Test synergistic effects with adjuvants (e.g., β-lactam antibiotics in bacterial models) .

Q. What strategies improve in vivo pharmacokinetics and toxicity profiles?

  • Metabolic Stability : Liver microsome assays (human/rat) quantify CYP450-mediated degradation (t1/2_{1/2} > 2 hrs preferred) .
  • Toxicity Screening :
    • Acute Toxicity : Rodent LD50_{50} tests (OECD 423 guidelines) .
    • Genotoxicity : Ames test (TA98 strain) for mutagenicity .
  • Formulation Optimization : Nanoemulsions (e.g., PEGylated liposomes) enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.